Methyl 4-ethynylbenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-ethynylbenzoate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-iodobenzoic acid methyl ester reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts to facilitate the coupling reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: 4-ethynylbenzoic acid.
Reduction: Methyl 4-ethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-ethynylbenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and advanced materials due to its reactive ethynyl group.
Mechanism of Action
The mechanism of action of methyl 4-ethynylbenzoate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl group, which can undergo various addition and coupling reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Methyl 4-iodobenzoate: Used as a precursor in the synthesis of methyl 4-ethynylbenzoate.
Methyl 4-cyanobenzoate: Similar structure but with a cyano group instead of an ethynyl group.
Methyl 4-acetylbenzoate: Contains an acetyl group at the para position.
Uniqueness: this compound is unique due to its ethynyl group, which imparts distinct reactivity compared to other para-substituted benzoates. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
methyl 4-ethynylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h1,4-7H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGRSTBIEYGVNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348700 | |
Record name | methyl 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-86-4 | |
Record name | methyl 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-ETHYNYLBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 4-ethynylbenzoate a useful building block in polymer chemistry?
A1: this compound is a versatile monomer in polymer synthesis due to its reactive ethynyl group. [, ] This group readily participates in polymerization reactions, particularly those catalyzed by transition metal complexes like the WCl6/Ph4Sn system. [] The resulting polymers, poly(phenylacetylenes), are conjugated polymers with potential applications in various fields due to their interesting optical and electronic properties.
Q2: Can the properties of polymers derived from this compound be modified after polymerization?
A2: Yes, the presence of the ester group in this compound allows for post-polymerization modifications. [] For example, researchers have successfully reacted the ester group in poly(this compound) with amines. [] This reaction not only allows for the introduction of diverse functionalities onto the polymer backbone but can also impact the polymer's conjugation, as evidenced by changes in UV-Vis spectra. []
Q3: Does the presence of this compound influence the type of structures formed in metal-organic frameworks (MOFs)?
A3: While not directly addressed in the provided research, this compound serves as a precursor for synthesizing more complex MOF linkers. [] Specifically, it can be transformed into a triazole-containing linker through a "click" reaction with an azide, followed by methylation and ester hydrolysis. [] The incorporation of such linkers can influence the structure and properties of the resulting MOFs.
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